

experimental procedures for reactions involving 4-(2-cyanophenyl)benzoic acid

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Compound of Interest

Compound Name: 4-(2-cyanophenyl)benzoic Acid

Cat. No.: B1599963

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Application Notes & Protocols for 4-(2-Cyanophenyl)benzoic Acid

Abstract

This document provides a comprehensive guide to the experimental procedures involving **4-(2-cyanophenyl)benzoic acid** (CAS No: 5728-44-9), a versatile biphenyl derivative crucial in the fields of drug discovery and materials science. We present detailed protocols for its synthesis via the Suzuki-Miyaura coupling reaction, subsequent purification, and characterization. Furthermore, this guide outlines key downstream applications, including its use as a scaffold for advanced pharmaceutical intermediates and functional organic materials. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles, safety considerations, and analytical validation at each stage.

Introduction and Scientific Context

4-(2-cyanophenyl)benzoic acid is a bifunctional organic compound featuring a carboxylic acid group and a nitrile moiety on a biphenyl backbone. This unique arrangement of functional groups makes it an invaluable building block in organic synthesis. The carboxylic acid allows for conventional modifications such as esterification and amidation, while the nitrile group can participate in various transformations or act as a key coordinating or electron-withdrawing group.

Its rigid biphenyl structure is a common motif in liquid crystals and organic light-emitting diodes (OLEDs)[1]. The cyano-substituted phenyl ring, in particular, can influence dielectric properties and molecular alignment[1][2]. In medicinal chemistry, this scaffold is explored for the development of novel therapeutics, including inhibitors of protein kinases and other enzymes implicated in diseases like cancer[3][4][5]. The synthesis and application of derivatives have been noted in the development of selective estrogen receptor degraders (SERDs) for breast cancer treatment[4].

Health, Safety, and Handling

Proper handling of **4-(2-cyanophenyl)benzoic acid** and all associated reagents is critical. The compound is classified as a hazardous substance.

Hazard Identification:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[6][7][8].
- Skin Irritation: Causes skin irritation (Category 2)[6][7].
- Eye Irritation: Causes serious eye irritation (Category 2/2A)[6][8].
- Respiratory Irritation: May cause respiratory irritation[6].

Recommended Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[6][9].
- Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber recommended), safety goggles (EN 166 standard), and a lab coat[7].
- Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[8].
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[6][8]. Keep away from strong oxidizing agents, strong acids, and strong bases[6].

First Aid Measures:

- In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention[6][8].
- In case of skin contact: Wash off immediately with plenty of soap and water[6][8].
- If inhaled: Remove to fresh air. If not breathing, give artificial respiration[8].
- If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[7].

Physicochemical and Spectroscopic Data

Accurate identification of the target compound is essential. The following table summarizes key properties for **4-(2-cyanophenyl)benzoic acid**.

Property	Value	Source
CAS Number	5728-44-9	[10]
Molecular Formula	C ₁₄ H ₉ NO ₂	[10][11]
Molecular Weight	223.23 g/mol	[10]
Appearance	White to off-white solid/crystalline powder	[7]
Melting Point	219 - 221 °C (decomposes)	
Monoisotopic Mass	223.06332 Da	[11]

Note: Spectroscopic data (NMR, IR) should be acquired on the synthesized material to confirm identity and purity. Data will be comparable to closely related analogs found in the literature.

Synthesis Pathway: Suzuki-Miyaura Coupling

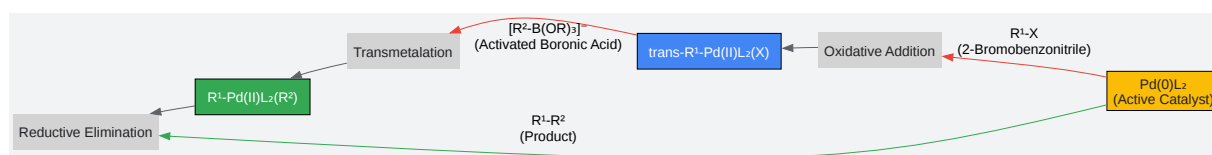
The most direct and widely used method for synthesizing **4-(2-cyanophenyl)benzoic acid** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the pivotal C-C bond between the two phenyl rings.[12]

Reaction Scheme: (4-carboxyphenyl)boronic acid + 2-bromobenzonitrile → **4-(2-cyanophenyl)benzoic acid**

The causality behind this choice of methodology is its high functional group tolerance, stereospecificity, and generally high yields. The reaction can often be performed in aqueous or mixed-solvent systems, reducing its environmental impact.[13][14][15][16]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves a Palladium(0) active species and consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][16]



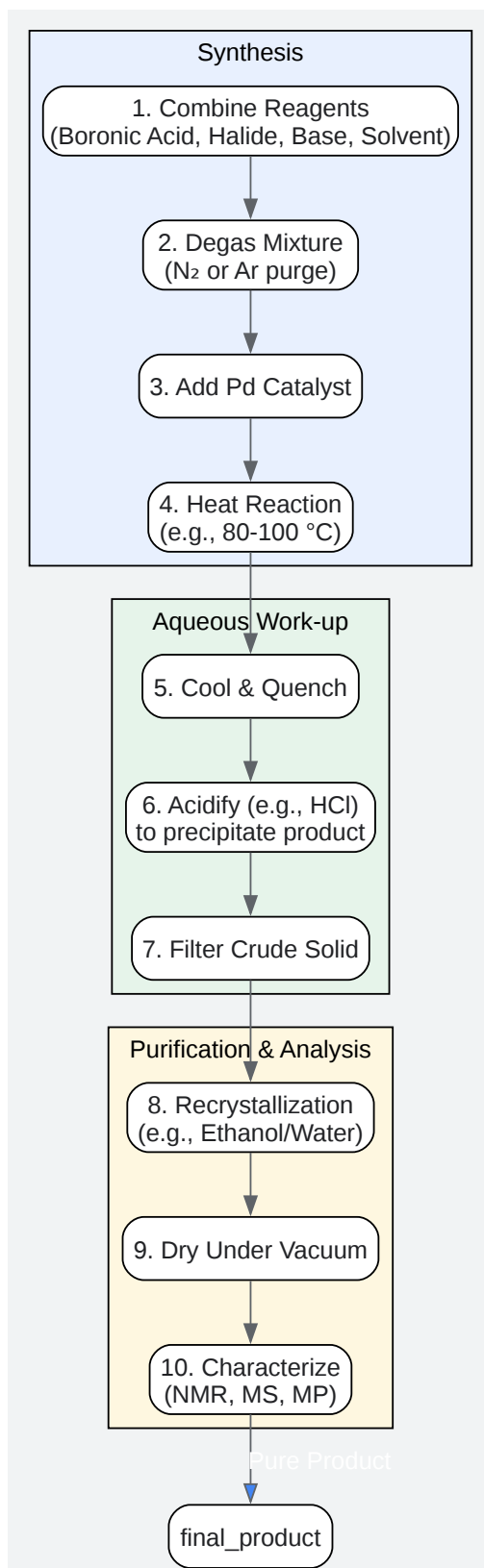
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-bromobenzonitrile, forming a Pd(II) complex. This is typically the rate-determining step.[16]
- **Transmetalation:** The organic group from the activated boronic acid (in the form of a borate complex, formed by reaction with a base) is transferred to the Pd(II) center, displacing the halide.[12]
- **Reductive Elimination:** The two organic fragments on the palladium complex couple and are expelled as the final biphenyl product, regenerating the Pd(0) catalyst to continue the cycle. [16]

Experimental Protocols

The following workflow outlines the complete process from synthesis to the final, characterized product.



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Caption: General workflow for synthesis and purification of **4-(2-cyanophenyl)benzoic acid**.

Protocol 5.1: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative example. Reagent quantities and conditions may require optimization.

Materials:

- (4-carboxyphenyl)boronic acid
- 2-bromobenzonitrile
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- A suitable phosphine ligand (e.g., SPhos, XPhos) if using a simple palladium source like $\text{Pd}(\text{OAc})_2$
- Potassium carbonate (K_2CO_3) or Potassium phosphate (K_3PO_4)
- Solvent: Dioxane/Water (e.g., 4:1 v/v) or Ethanol/Water^[14]
- Deionized water
- Hydrochloric acid (HCl), 2M solution

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-carboxyphenyl)boronic acid (1.0 eq), 2-bromobenzonitrile (1.05 eq), and potassium carbonate (3.0 eq).
- Add the dioxane/water solvent mixture.
- Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
- Under a positive pressure of inert gas, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02 eq). The choice of catalyst and ligand is critical for reaction efficiency.^[15]

- Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
- Once the starting material is consumed, cool the mixture to room temperature.
- Filter the mixture to remove insoluble salts and catalyst residues.
- Transfer the filtrate to a beaker and slowly acidify with 2M HCl while stirring. The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out.
- Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water.
- Dry the crude product under vacuum.

Protocol 5.2: Purification by Recrystallization

The primary impurities are typically unreacted starting materials or homocoupling byproducts. Recrystallization is an effective method for purification.^[17]

Procedure:

- Place the crude, dried **4-(2-cyanophenyl)benzoic acid** into an Erlenmeyer flask.
- Add a minimal amount of a suitable solvent or solvent system (e.g., ethanol, or an ethanol/water mixture) to the flask.
- Heat the mixture on a hot plate with stirring until the solid completely dissolves.
- If the solution is colored, hot filtration may be performed to remove insoluble impurities.
- Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of the pure product should form as the solution cools and becomes supersaturated.
- To maximize yield, the flask can be placed in an ice bath for 30 minutes once it has reached room temperature.

- Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven to a constant weight.

Protocol 5.3: Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

- **Melting Point:** Determine the melting point of the purified solid and compare it to the literature value (219-221 °C). A sharp melting range close to the literature value is indicative of high purity.
- **NMR Spectroscopy:** Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO- d_6) and acquire 1H and ^{13}C NMR spectra. The spectra should show the expected signals for the aromatic protons and carbons, as well as the carboxylic acid proton.
- **Mass Spectrometry (MS):** Analyze the sample to confirm the molecular weight. ESI-MS in negative mode should show a peak for $[M-H]^-$.[\[18\]](#)
- **HPLC:** Use a reverse-phase HPLC method to determine the purity of the final compound.[\[19\]](#)

Applications in Research and Development

The purified **4-(2-cyanophenyl)benzoic acid** serves as a key intermediate for more complex target molecules.

- **Amide Coupling:** The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride, or by using coupling agents like EDCI/DMAP) and reacted with various amines to form a diverse library of amides for screening in drug discovery programs.[\[17\]](#)[\[20\]](#)
- **Esterification:** Reaction with alcohols under acidic conditions or via the acyl chloride intermediate yields esters. Cyanophenyl benzoate esters are a well-known class of liquid crystal materials.[\[2\]](#)[\[7\]](#)[\[21\]](#)
- **Further Transformations:** The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, further expanding the molecular diversity that

can be generated from this starting material.

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